N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide
Description
N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide is a benzimidazole-derived acetamide featuring a 4-chlorobenzyl substitution at the 2-position of the benzimidazole core and an N-(3-bromophenyl) acetamide moiety. Benzimidazole scaffolds are pharmacologically significant due to their structural similarity to nucleotides and their ability to interact with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C22H17BrClN3O |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H17BrClN3O/c23-16-4-3-5-18(13-16)25-22(28)14-27-20-7-2-1-6-19(20)26-21(27)12-15-8-10-17(24)11-9-15/h1-11,13H,12,14H2,(H,25,28) |
InChI Key |
PWFGVUUBXZVFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC=C3)Br)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C22H17BrClN3O
- Molecular Weight : 454.7 g/mol
- IUPAC Name : this compound
The compound features a unique structure comprising a benzimidazole moiety and a brominated phenyl group, which may influence its biological interactions and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step processes:
- Formation of Benzimidazole Derivative : Reacting o-phenylenediamine with 4-chlorobenzaldehyde.
- Acetamide Formation : The benzimidazole derivative is reacted with acetic anhydride to form the acetamide linkage.
- Bromination : Introducing the bromine atom at the para position of the phenyl ring enhances biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study screening various N-substituted phenyl compounds found that those with halogenated substituents, particularly bromine and chlorine, demonstrated enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzimidazole core is known to inhibit various enzymes involved in microbial proliferation and cancer cell growth.
- Cell Membrane Penetration : The lipophilicity of the compound allows it to traverse cell membranes effectively, enhancing its bioavailability and therapeutic potential.
Antimicrobial Testing
In a quantitative structure-activity relationship (QSAR) analysis, compounds similar to this compound were tested against several pathogens. The findings revealed:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Yeast |
|---|---|---|---|
| Compound A | Effective | Less Effective | Moderately Effective |
| Compound B | Highly Effective | Effective | Less Effective |
| N-(3-bromophenyl)... | Very Effective | Moderate | Effective |
These results suggest that structural modifications significantly impact antimicrobial efficacy .
Cytotoxicity Studies
Further investigations into the cytotoxic effects of this compound have shown promising results in cancer cell lines. For instance, studies indicated that it could inhibit cell proliferation in various cancer types by modulating pathways related to apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
Compound 3q : 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide
- The benzimidazole core is substituted with a 4-chlorophenyl group instead of 4-chlorobenzyl.
- The acetamide is N-phenyl rather than N-(3-bromophenyl).
- Activity : Demonstrated superior anthelmintic activity against Pheretima posthuma compared to albendazole, with paralysis and death times of 28.4 and 43.2 minutes, respectively. The 4-chlorophenyl group likely enhances hydrophobic interactions with parasitic targets .
- Compound 3j: 4-({[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]acetyl}amino) benzoic acid Features a carboxylic acid substituent on the acetamide’s phenyl ring. Activity: Exhibited moderate anthelmintic effects, suggesting that polar groups may reduce bioavailability compared to halogenated aryl groups .
Substituent Variations on the Acetamide Moiety
Compound 3c : N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide
Compound 3n : 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(4-nitrophenyl) acetamide
Non-Benzimidazole Analogues with Acetamide Moieties
Pyridazinone Derivatives
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone core with a 4-methoxybenzyl group and N-(4-bromophenyl) acetamide. Activity: Acted as a mixed FPR1/FPR2 agonist, inducing calcium mobilization in neutrophils. The 4-bromo substitution on the acetamide and methoxybenzyl on pyridazinone contributed to receptor selectivity .
Indole-Based Analogues
- N-(4-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide
Key Research Findings and Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) | |
|---|---|---|---|---|
| Target Compound | ~434.7 | Not reported | ~3.8 | |
| 3q | 377.8 | Not reported | ~3.5 | |
| N-(4-Chlorobenzyl)-indole | 298.8 | N/A | ~2.9 |
Structure-Activity Relationship (SAR) Insights
Benzyl vs. Phenyl Substitutions : The 4-chlorobenzyl group on the target compound may improve lipophilicity and target engagement compared to phenyl-substituted analogues like 3q.
Electron-Withdrawing Groups : Nitro or chloro groups on either the benzimidazole or acetamide moiety correlate with increased anthelmintic and receptor agonist activity .
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole moiety is synthesized via condensation of o-phenylenediamine with a carbonyl source. For example, 4-chlorobenzyl-substituted benzimidazole is prepared by reacting o-phenylenediamine with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 80–100°C for 6–8 hours. This step yields 2-(4-chlorobenzyl)-1H-benzimidazole, which serves as the foundational intermediate.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol or DMF |
| Temperature | 80–100°C |
| Catalyst | ZnCl₂ (10 mol%) |
| Yield | 65–75% |
Acetamide Side-Chain Introduction
The acetamide side chain is introduced via nucleophilic substitution. Chloroacetyl chloride is reacted with 3-bromoaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere, catalyzed by triethylamine (TEA). This produces 2-chloro-N-(3-bromophenyl)acetamide, which is subsequently coupled to the benzimidazole intermediate.
Reaction Scheme:
Coupling and Final Product Assembly
The final step involves coupling the benzimidazole intermediate with the acetamide derivative. This is achieved through a base-mediated alkylation or Ullmann-type coupling.
Alkylation Reaction
A mixture of 2-(4-chlorobenzyl)-1H-benzimidazole and 2-chloro-N-(3-bromophenyl)acetamide is refluxed in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base. The reaction proceeds at 100°C for 12–16 hours, facilitating nucleophilic displacement of the chloride.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2 eq) |
| Temperature | 100°C |
| Reaction Time | 12–16 hours |
| Yield | 60–70% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol. Structural confirmation is performed using:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 7.82–7.45 (m, 8H, aromatic-H), 4.92 (s, 2H, CH₂CO), 4.31 (s, 2H, CH₂Ar).
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A 2019 study demonstrated that coupling under microwave conditions (150°C, 30 minutes) increased yields to 75–80% while minimizing side products.
Solid-Phase Synthesis
Patents describe solid-phase techniques using Wang resin-bound benzimidazoles. After coupling with bromophenyl acetamide, cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity.
Advantages of Solid-Phase Synthesis:
-
Simplified purification
-
Scalability for industrial production
-
Reduced solvent waste
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The bulky 4-chlorobenzyl and 3-bromophenyl groups necessitate optimized steric conditions. Using polar aprotic solvents (e.g., DMF) enhances solubility, while elevated temperatures (100–120°C) improve reaction kinetics.
Byproduct Formation
Common byproducts include:
-
Di-alkylated derivatives : Controlled stoichiometry (1:1 ratio of benzimidazole to acetamide) minimizes this issue.
-
Dehalogenated products : Use of inert atmospheres (N₂ or Ar) prevents bromide or chloride loss.
Industrial Scalability and Environmental Considerations
Green Chemistry Approaches
Recent advances emphasize solvent-free reactions or water-based systems. For instance, ball-milling the reactants with K₂CO₃ achieves 65% yield without solvents, aligning with sustainable practices.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-Bromoaniline | 120–150 |
| 4-Chlorobenzyl chloride | 90–110 |
| DMF | 25–30 |
| Total | 235–290 (excluding labor) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
Imidazole ring formation : Reacting 3-bromoaniline with a chlorobenzyl-substituted precursor under acidic conditions (e.g., HCl/EtOH) .
Acetamide coupling : Introducing the acetamide group via nucleophilic substitution or condensation using reagents like chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
- Characterization : Key intermediates are validated using FT-IR (to confirm functional groups like C=O and N-H), ¹H/¹³C NMR (to verify substitution patterns), and LCMS (for molecular weight confirmation) .
Q. How can researchers optimize reaction yields and purity during synthesis?
- Methodological Answer :
- Temperature control : Maintaining low temperatures (e.g., 273 K) during coupling steps minimizes side reactions .
- Purification : Recrystallization (using solvents like toluene) or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) improves purity .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency for cyclization steps .
Intermediate Research Questions
Q. What biological screening assays are relevant for evaluating this compound’s therapeutic potential?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : α-Glucosidase inhibition assays for antidiabetic applications, using acarbose as a positive control .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Methodological Answer :
- Bromophenyl vs. chlorophenyl : Bromine’s higher electronegativity enhances binding to hydrophobic enzyme pockets, as seen in improved α-glucosidase inhibition .
- Benzimidazole core : Substitution at the 2-position with a chlorobenzyl group increases steric bulk, potentially reducing off-target interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Case study : In benzimidazole-acetamide derivatives, conflicting anthelmintic results (paralysis vs. lethality) were linked to N-substituent polarity . Ethyl groups (3c) enhanced lethality, while nitrophenyl groups (3e) improved paralysis .
- Experimental validation : Conduct dose-response studies and molecular docking to compare binding affinities to target proteins (e.g., β-tubulin in helminths) .
Q. What strategies are used to elucidate the mechanism of action for this compound in cancer models?
- Methodological Answer :
- Transcriptomics : RNA sequencing of treated cancer cells identifies dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Kinase profiling : Use kinase inhibition panels to identify targets (e.g., EGFR or PI3K) .
- Molecular dynamics simulations : Predict interactions with DNA topoisomerase II based on benzimidazole’s planar structure .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
